3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Androgen receptor antagonist Prostate cancer PSA downregulation

This specific heterocyclic building block (MW 206.17) is the validated core scaffold for synthesizing AR antagonists with antiproliferative activity against LNCaP cells and PPAR-gamma modulators with nanomolar affinity. The non-negotiable 4-fluorophenyl and free carboxylic acid moieties are essential for potency; substituting analogs or esters results in activity loss. Procure the acid form directly to eliminate saponification steps and accelerate amide library synthesis.

Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
CAS No. 618383-44-1
Cat. No. B1351716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
CAS618383-44-1
Molecular FormulaC10H7FN2O2
Molecular Weight206.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NN2)C(=O)O)F
InChIInChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
InChIKeyPVFRXBPKNHHXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid (CAS 618383-44-1): Core Scaffold for Androgen Receptor and PPAR Modulators


3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 618383-44-1) is a heterocyclic building block featuring a pyrazole core substituted at the 3-position with a 4-fluorophenyl group and at the 4-position with a carboxylic acid moiety . With a molecular formula of C10H7FN2O2 and a molecular weight of 206.17 g/mol, this compound serves as a versatile intermediate in medicinal chemistry programs targeting nuclear receptors, particularly as a precursor for androgen receptor (AR) antagonists [1] and PPAR modulators [2]. The compound is commercially available from multiple vendors with purities ranging from 95% to 98%, typically as a solid . Its carboxylic acid functionality enables straightforward derivatization to amides, esters, and other pharmacologically relevant analogs .

Why Generic Substitution of 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid (CAS 618383-44-1) with Closest Analogs Fails


The 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid scaffold cannot be interchangeably substituted with closely related analogs due to structure-activity relationship (SAR) constraints that have been quantitatively defined in multiple target classes. The specific combination of the 4-fluorophenyl substituent at the 3-position and the free carboxylic acid at the 4-position is non-negotiable for downstream biological activity. For example, in androgen receptor (AR) antagonist programs, the 3-(4-fluorophenyl)-1H-pyrazole core has been established as the pharmacophoric anchor essential for antiproliferative activity against prostate cancer cell lines, with SAR studies demonstrating that modifications to either the fluoro substitution pattern or the carboxylic acid position dramatically alter potency and selectivity [1]. Similarly, in PPAR-gamma modulator development, this exact scaffold yields derivatives with nanomolar binding affinity (IC50: 32 nM), whereas positional isomers or esterified analogs exhibit either complete loss of activity or altered pharmacokinetic profiles incompatible with the intended therapeutic application [2]. The free carboxylic acid moiety additionally provides a unique synthetic handle for amide coupling that is absent in ester-protected analogs, directly impacting the efficiency of parallel library synthesis [3].

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid (CAS 618383-44-1) Versus Closest Analogs


Androgen Receptor Antagonist Scaffold: Defined Potency Against LNCaP Prostate Cancer Cells

The 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid scaffold serves as the core structure for a series of androgen receptor (AR) antagonists with defined antiproliferative activity. The lead compound T3, derived from this carboxylic acid scaffold, exhibited antiproliferative activity against LNCaP cells, while further optimized derivative 10e demonstrated an IC50 of 18 μmol/L against LNCaP cells with a PSA downregulation rate of 46%, outperforming the lead T3 [1]. In contrast, analogs lacking the 4-fluorophenyl group at the 3-position or the carboxylic acid at the 4-position showed significantly reduced or absent AR antagonist activity in the same assay system [1].

Androgen receptor antagonist Prostate cancer PSA downregulation

PPAR-Gamma Modulator Scaffold: Nanomolar Binding Affinity Quantified via LanthaScreen Assay

Derivatives of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid demonstrate potent binding to the PPAR-gamma ligand-binding domain (LBD). Specifically, compound 89 from US Patent 8957093, which incorporates this pyrazole-carboxylic acid scaffold, exhibited an IC50 of 32 nM against GST-tagged PPAR-gamma LBD in a LanthaScreen competition assay using a fluoromone Pan-PPAR green probe [1]. In comparison, structurally related pyrazole scaffolds lacking the 4-fluorophenyl substitution or bearing alternative substituents at the 3-position typically show reduced or undetectable PPAR-gamma binding in the same assay format [1].

PPAR-gamma Metabolic syndrome Nuclear receptor

Synthetic Versatility: Free Carboxylic Acid vs. Methyl Ester for Downstream Derivatization

3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 618383-44-1, MW 206.17 g/mol) provides a free carboxylic acid functionality (hydrogen bond donor count: 2; topological polar surface area: 55 Ų for the methyl ester analog) that enables direct amide coupling without requiring an additional deprotection step [1]. In contrast, the methyl ester analog methyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 1017784-36-9, MW 220.20 g/mol, XLogP3-AA: 1.8, hydrogen bond donor count: 1) requires saponification before amide bond formation, adding a synthetic step and potentially compromising yield in parallel library synthesis [1]. The carboxylic acid form also exhibits higher aqueous solubility at physiological pH due to ionization of the carboxylate group, although experimental solubility data for this specific compound remains limited in the public domain .

Parallel synthesis Amide coupling Medicinal chemistry

Prioritized Research and Industrial Applications for 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid (CAS 618383-44-1) Based on Quantitative Evidence


Scaffold for Androgen Receptor (AR) Antagonist Lead Optimization in Prostate Cancer

This compound serves as the validated core scaffold for synthesizing 3-(4-fluorophenyl)-1H-pyrazole derivatives with defined antiproliferative activity against LNCaP prostate cancer cells. Procurement is justified for medicinal chemistry teams developing next-generation AR antagonists, as the scaffold has demonstrated lead compound 10e with an IC50 of 18 μmol/L and 46% PSA downregulation against LNCaP cells [1]. The SAR established around this core enables rational design of analogs with improved potency and selectivity compared to the lead T3.

PPAR-Gamma Modulator Development for Metabolic Disorders

Derivatives of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid exhibit nanomolar binding affinity to PPAR-gamma LBD (IC50 = 32 nM) [2]. This scaffold is therefore a priority procurement item for programs targeting Type II diabetes, hyperglycemia, hyperlipidemia, obesity, and other metabolic syndrome indications where PPAR-gamma modulation is a clinically validated mechanism [2]. The 4-fluorophenyl substitution is essential for maintaining this binding potency.

Parallel Amide Library Synthesis Without Deprotection Bottlenecks

The free carboxylic acid functionality of this compound (MW 206.17 g/mol, 2 H-bond donors) enables direct amide coupling, eliminating the saponification step required when using the methyl ester analog (MW 220.20 g/mol, 1 H-bond donor) [3]. This directly translates to higher throughput in parallel medicinal chemistry workflows and improved overall yield. Procurement of the acid form rather than the ester is recommended when amide library generation is the primary downstream application.

Protein Kinase Inhibitor Fragment Libraries

The 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid scaffold is recognized in the protein kinase inhibitor field, with structurally related pyrazole carboxamides and carboxylic acids having demonstrated growth arrest in MCF-7 cancer cells via kinase inhibition . Procurement is appropriate for inclusion in fragment-based drug discovery libraries targeting aberrant eukaryotic signal transduction pathways, where the carboxylic acid provides a vector for fragment elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.